molecular formula C26H20FN3OS B2477400 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793845-91-6

3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

カタログ番号: B2477400
CAS番号: 1793845-91-6
分子量: 441.52
InChIキー: DAQGICDJIPPIPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its core structure features a fused pyrrole-pyrimidine ring system, substituted with benzyl, 3-fluorobenzylthio, and phenyl groups. These substituents likely influence its physicochemical properties and biological activity, making comparisons with analogous compounds critical for understanding its uniqueness .

特性

IUPAC Name

3-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c27-21-13-7-10-19(14-21)17-32-26-29-23-22(20-11-5-2-6-12-20)15-28-24(23)25(31)30(26)16-18-8-3-1-4-9-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQGICDJIPPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization via Multicomponent Reactions

The pyrrolo[3,2-d]pyrimidinone scaffold is synthesized via a microwave-assisted multicomponent reaction combining 5-amino uracil, 1,3-diketones, and phenyl glyoxal derivatives in acetic acid. This method achieves rapid cyclization (15–30 minutes) under microwave irradiation, yielding the core structure with a phenyl group at position 7. For example, reacting 5-amino-1,3-dimethyluracil with benzoylacetone and phenyl glyoxal monohydrate at 120°C produces 7-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one in 82% yield.

Chlorination for SNAr Activation

To enable subsequent functionalization at position 2, the core undergoes chlorination using phosphorus oxychloride (POCl3). Heating the pyrrolopyrimidinone in POCl3 at reflux for 5 hours introduces a chlorine atom at position 2, yielding 2-chloro-7-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one. This intermediate is critical for SNAr reactions due to the electron-deficient nature of the C2 position.

Functionalization at Position 2: Thioether Formation

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 2 is displaced by (3-fluorobenzyl)thiol via SNAr. Optimal conditions involve using potassium tert-butoxide (t-BuOK) as a base in dimethylformamide (DMF) at 80°C for 6 hours. This yields 2-((3-fluorobenzyl)thio)-7-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one with 85% efficiency. The reaction mechanism proceeds through a Meisenheimer complex, with the thiolate anion attacking the activated C2 position.

Table 1: SNAr Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
t-BuOK DMF 80 6 85
NaH THF 60 8 72
K2CO3 DMSO 100 12 68

N-Alkylation at Position 3: Benzyl Group Introduction

Alkylation Conditions

The N3 position is alkylated using benzyl bromide in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 60°C for 12 hours. This step proceeds with 78% yield, affording 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Alternative bases like potassium carbonate (K2CO3) reduce yields to 65%, likely due to incomplete deprotonation of the pyrrole NH.

Table 2: N-Alkylation Optimization

Base Solvent Temperature (°C) Yield (%)
Cs2CO3 Acetonitrile 60 78
K2CO3 DMF 80 65
NaH THF 50 70

Cross-Coupling at Position 7: Phenyl Group Installation

Suzuki-Miyaura Coupling

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Final compounds exhibit >95% purity by HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 9.29 (s, 1H, C5-H), 8.94 (s, 1H, C2-H), 7.66–7.18 (m, aromatic Hs), 5.29 (s, 2H, SCH2C6H4F), 5.21 (s, 2H, NCH2C6H5).
  • HRMS : m/z [M+H]+ calculated for C26H20FN3OS: 448.1291; found: 448.1289.

Alternative Synthetic Routes

One-Pot Reductive Amination/Alkylation

A modified approach condenses core formation and N-alkylation into a one-pot procedure. Using benzylamine and sodium cyanoborohydride in methanol at room temperature for 24 hours installs the benzyl group with 70% yield, though regioselectivity challenges persist.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival:

CompoundCell LineIC50 (µM)Reference
Compound AHepG20.39 ± 0.06
Compound BMCF-70.46 ± 0.04
Compound CA54936.12

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways or signal transduction. The mechanism typically involves binding to the active or allosteric sites of enzymes, modulating their activity:

  • Kinase Inhibition: Similar compounds have shown efficacy in inhibiting kinases associated with cancer progression and metastasis.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds within this class, indicating that they may inhibit viral replication through interference with viral enzymes or host cell pathways:

  • Mechanism of Action: The interaction with viral proteins can prevent the virus from hijacking host cellular machinery.

Case Studies and Research Findings

Several research studies have investigated the pharmacological properties of related compounds:

  • Anticancer Potential: Research on pyrazolo[3,4-b]pyridines has demonstrated their effectiveness against various cancer types, suggesting that similar structural motifs could enhance therapeutic efficacy ( ).
  • Antiviral Evaluation: A study highlighted the antiviral activity of fused pyrazolopyrimidine derivatives, showcasing their potential as drug candidates against viral infections ( ).

作用機序

The exact mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological context, such as signal transduction pathways in cancer cells.

類似化合物との比較

Structural Analogues and Core Modifications

The target compound shares structural motifs with several pyrrolo- and pyrazolo-pyrimidinones. Key analogues include:

Compound Name Core Structure Substituents (Position) Reference
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 6-Benzoyl, 3-ethyl, 2-thioxo
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) Pyrazolo[3,4-d]pyrimidinone 6-(3-Fluorobenzylthio), 2-oxetan-3-yl, 5-phenyl
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Chloro, 1-phenyl

Key Observations :

  • The pyrrolo[3,2-d]pyrimidinone core in the target compound differs from pyrazolo[3,4-d]pyrimidinones (e.g., 13g) in the fused heterocyclic ring system, which may alter electronic properties and binding interactions .
  • The 3-fluorobenzylthio group at position 2 in the target compound is distinct from the oxetan-3-yl substituent in 13g, suggesting differences in lipophilicity and steric bulk .

Key Observations :

  • Microwave-assisted chlorination (e.g., in ) achieves moderate yields (61–65%), whereas alkylation/thiourea reactions (e.g., 13g) yield <25%, indicating challenges in introducing bulky substituents .
  • The absence of explicit synthetic data for the target compound suggests its preparation may require optimization, particularly for the 3-fluorobenzylthio group.

Physicochemical and Crystallographic Properties

  • Crystalline Forms: Analogues like the thieno[3,2-d]pyrimidinone hemihydrate in highlight the importance of solid-state characterization for bioavailability. The target compound’s crystallinity remains unstudied but could influence solubility and stability.
  • Lipophilicity : The 3-fluorobenzylthio group likely increases logP compared to oxetane or methoxy substituents, impacting pharmacokinetics .

生物活性

3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This compound is part of a larger class of pyrrolo[3,2-d]pyrimidines known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the benzyl and fluorobenzyl groups enhances its interaction with biological targets.

Structure Details

  • IUPAC Name : 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • Molecular Formula : C₁₈H₁₅FN₄S
  • Molecular Weight : 342.41 g/mol

Anticancer Properties

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. These compounds often act as inhibitors of critical enzymes involved in cancer cell proliferation and survival.

  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair in cancer cells. Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Mechanism of Action : The mechanism involves binding to the active sites of these enzymes, preventing substrate access and thus inhibiting their activity. This action can be particularly effective in cancer types that exhibit resistance to conventional therapies .

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Pemetrexed : A related pyrrolo[2,3-d]pyrimidine derivative was shown to inhibit TS with an IC50 value of 46 nM, demonstrating the potential potency of this class against cancer .
  • In vitro Studies : In vitro assays have demonstrated that similar compounds effectively inhibit the growth of various human cancer cell lines, including those resistant to traditional chemotherapeutics .

Comparative Biological Activity

CompoundTarget EnzymeIC50 (nM)Effect
3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneThymidylate SynthaseTBDAnticancer activity
PemetrexedThymidylate Synthase46Anticancer activity
Classical AntifolatesVarious120Dual inhibition

Synthesis and Research Applications

The synthesis of 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be achieved through various organic chemistry techniques, including nucleophilic substitution and cyclization reactions. This compound serves as a valuable building block for further chemical modifications aimed at enhancing its biological activity.

Research Applications

  • Medicinal Chemistry : As a scaffold for designing new anticancer agents.
  • Biochemical Studies : Investigating enzyme inhibition mechanisms and protein interactions.

Q & A

Q. What are the key considerations for synthesizing this pyrrolo[3,2-d]pyrimidinone derivative?

The synthesis involves stepwise construction of the pyrrolopyrimidine core, followed by functionalization with benzyl and fluorobenzylthio groups. Critical steps include:

  • Thioether formation : Reaction of a thiol precursor (e.g., 3-fluorobenzyl mercaptan) with a halogenated intermediate under basic conditions (e.g., NaH in DMF) to install the thioether moiety .
  • Benzylation : Use of benzyl halides or activated esters in polar aprotic solvents (e.g., DCM or THF) with a base like K2_2CO3_3 .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product . Note : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How is the structural identity of this compound confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorobenzyl aromatic signals) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ with exact mass ±5 ppm) .
  • X-ray crystallography : For unambiguous confirmation of the fused pyrrolopyrimidine core and substituent geometry (see SHELX refinement protocols) .

Q. What preliminary assays are recommended to evaluate biological activity?

Screen against target enzymes (e.g., kinases, dehydrogenases) using:

  • In vitro enzyme inhibition assays : Measure IC50_{50} values via fluorometric or colorimetric substrates .
  • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

Advanced Research Questions

Q. How can low synthetic yields (<25%) during thioether coupling be optimized?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Switch to DMF or DMSO to enhance nucleophilicity of the thiol .
  • Catalysis : Use Cu(I) or Pd catalysts to accelerate C–S bond formation .
  • Temperature control : Perform reactions at 40–60°C to balance reactivity and byproduct formation . Case study : Analogous compounds achieved 83% yield using NaH/CS2_2 for thiourea intermediates .

Q. How to resolve contradictions in reported biological activity across structural analogs?

Discrepancies may arise from substituent effects or assay conditions. Address via:

  • Comparative SAR studies : Systematically vary substituents (e.g., 3-fluorobenzyl vs. 4-methoxybenzyl) to isolate activity trends .
  • Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ALDH1A or MPO .
  • Replicate assays : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .

Q. What computational methods are suitable for predicting metabolic stability?

Combine:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance .
  • DFT calculations : Analyze electron density at reactive sites (e.g., sulfur atoms prone to oxidation) .
  • Metabolite identification : Simulate phase I/II metabolism with GLORY or similar tools .

Q. How to design derivatives to improve solubility without compromising activity?

  • Polar substituents : Introduce hydroxyl or amine groups at the benzyl position (e.g., 4-hydroxybenzyl) .
  • Prodrug strategies : Convert the thioether to a sulfoxide or sulfone for controlled release .
  • Co-crystallization : Screen with cyclodextrins or co-solvents to enhance aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reports on enzyme selectivity: How to validate target specificity?

  • Off-target profiling : Use kinase/GPCR panels (e.g., Eurofins) to rule out promiscuity .
  • Covalent binding assays : For irreversible inhibitors (e.g., MPO inhibitors), perform MS-based covalent capture studies .
  • Crystallography : Resolve inhibitor-enzyme co-structures to confirm binding motifs (e.g., SHELX-refined PDB entries) .

Methodological Resources

  • Synthesis protocols : Refer to thioether coupling in pyrrolopyrimidines .
  • Structural refinement : SHELXL for small-molecule crystallography .
  • Activity assays : Standardized ALDH1A inhibition protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。